molecular formula C20H14N4O2 B252164 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide

Cat. No. B252164
M. Wt: 342.3 g/mol
InChI Key: ILFBVOBYVRYSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide, also known as PPOX, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PPOX is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a phenyl group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains, suggesting that it may target specific enzymes or proteins that are essential for their survival.
Biochemical and Physiological Effects:
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cellular processes. The compound has also been shown to exhibit low toxicity in vitro and in vivo, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide in lab experiments include its relatively simple synthesis method, low toxicity, and potential applications in various fields of scientific research. However, the limitations of using N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide include its limited solubility in water and organic solvents, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several potential future directions for the research on N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide, including the development of new drugs based on its structure and mechanism of action, the synthesis of new functional materials using N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide as a building block, and the investigation of its potential applications in other fields of scientific research, such as agriculture and environmental science. Further studies are also needed to fully understand the mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide and its potential applications in various fields of scientific research.

Synthesis Methods

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide can be synthesized using various methods, including the condensation reaction between 2-phenylpyridine-3-carboxylic acid and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), in a suitable solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using various methods, such as column chromatography or recrystallization.

Scientific Research Applications

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities, making it a potential candidate for the development of new drugs. N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and sensors.

properties

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14N4O2/c25-19(15-9-6-12-21-13-15)22-17-11-5-4-10-16(17)20-23-18(24-26-20)14-7-2-1-3-8-14/h1-13H,(H,22,25)

InChI Key

ILFBVOBYVRYSPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CN=CC=C4

Origin of Product

United States

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